molecular formula C11H10O2S B102135 Ethyl Benzo[b]thiophene-2-carboxylate CAS No. 17890-55-0

Ethyl Benzo[b]thiophene-2-carboxylate

Cat. No. B102135
CAS RN: 17890-55-0
M. Wt: 206.26 g/mol
InChI Key: PSLMIXGNCNQQRY-UHFFFAOYSA-N
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Description

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest due to their utility in pharmaceuticals and as organic semiconducting materials . Ethyl benzo[b]thiophene-2-carboxylate is a specific derivative within this class, which has been studied for its potential in various chemical reactions and applications.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One efficient method involves the cyclization of 2-alkynyl thioanisoles catalyzed by a gold(I)-NHC complex, which is applicable to a wide range of substrates with diverse electronic and steric properties . Another approach for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core utilizes aromatic nucleophilic substitution reactions and Heck-type coupling, yielding the desired products in about 35% overall yield in 5 steps .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, including Ethyl benzo[b]thiophene-2-carboxylate, is characterized by a planar benzothiophene moiety. In some cases, such as the benzo[1,2-b:4,5-b']dichalcogenophenes, these structures are packed in a herringbone arrangement as determined by single-crystal X-ray analysis . The title compound 2,3-Bis(ethylsulfonyl)benzo[b]thiophene also exhibits an essentially planar benzothiophene core with ethylsulfonyl groups oriented in opposite directions .

Chemical Reactions Analysis

Ethyl benzo[b]thiophene-2-carboxylate can undergo various chemical reactions to yield a range of pharmaceutical and organic compounds. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile leads to the formation of compounds with potential pharmaceutical uses . Additionally, the synthesis of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate, showcasing the versatility of benzo[b]thiophene derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives are often elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electrochemical and optical characteristics . The crystal structure and intermolecular interactions of these compounds can be further analyzed using Hirshfeld surfaces and 3D energy frameworks, as demonstrated in the study of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate . The bond distances and orientations of functional groups, such as the ethylsulfonyl groups in 2,3-Bis(ethylsulfonyl)benzo[b]thiophene, are also critical in determining their physical properties .

Future Directions

The future directions for research on Ethyl Benzo[b]thiophene-2-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations , which could aid in the study and understanding of these compounds.

properties

IUPAC Name

ethyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLMIXGNCNQQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447242
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Benzo[b]thiophene-2-carboxylate

CAS RN

17890-55-0
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Pieroni, E Azzali, N Basilico, S Parapini… - Journal of medicinal …, 2017 - ACS Publications
Malaria eradication is a global health priority, but current therapies are not always suitable for providing a radical cure. Artemisinin has paved the way for the current malaria treatment, …
Number of citations: 46 pubs.acs.org
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
The 7-chloro and 7-nitro derivatives of benzo[b]thiophene and 1,2-benzisothiazole have been prepared from readily available precursors, which for each substituent are common to …
Number of citations: 36 pubs.rsc.org
T Kolasa, DW Brooks - Synthetic communications, 1993 - Taylor & Francis
Practical Synthesis of 2-Acetylbenzo[b]thiophene Page 1 SYNTHETIC COMMUNICATIONS, 23(6), 743-748 (1993) PRACTICAL SYNTHESIS OF 2-ACETYLBENZO[b]T€iIOPENE …
Number of citations: 23 www.tandfonline.com
BM Ramalingam, ND Moorthy, E Vellaichamy… - Synlett, 2017 - thieme-connect.com
The total synthesis of thiacalothrixins, an isostere of the biologically important carbazoloquinone alkaloid calothrixin B, was achieved from ethyl benzo[b]thiophene-2-carboxylate. …
Number of citations: 4 www.thieme-connect.com
H Guo, H Shao, Z Yang, S Xue, X Li, Z Liu… - Journal of medicinal …, 2010 - ACS Publications
In this work, substituted benzothiophene and benzofuran compounds were found to be a new class of potential anabolic agents by enhancing BMP-2 expression. A series of …
Number of citations: 79 pubs.acs.org
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
JY Lee - 2023 - scholarworks.unist.ac.kr
(a) Arene with an ortho-alkynyl or alkenyl group activated by reagents produces benzothiophenes through intramolecular cyclization. (b) Functionalized arene and alkyne react with …
Number of citations: 0 scholarworks.unist.ac.kr
H Shao, D Li, Y Yang, HF Guo, ZY Liu… - Journal of Enzyme …, 2010 - Taylor & Francis
Eighteen substituted thiophene and benzothiophene derivatives were studied for their effects on peroxisome proliferator-activated receptor γ (PPARγ) in HepG2 cells. Three derivatives (…
Number of citations: 9 www.tandfonline.com
J Kim, YK Jung, C Kim, JS Shin, E Scheers… - Journal of Medicinal …, 2017 - ACS Publications
Human rhinoviruses (hRVs) are the main causative pathogen for common colds and are associated with the exacerbation of asthma. The wide variety in hRV serotypes has complicated …
Number of citations: 23 pubs.acs.org

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